Tetrakis(trichlorosilyl)silane

Description

Contextualization of Silicon-Rich Compounds in Main Group Chemistry

Main group elements, which comprise the s- and p-blocks of the periodic table, are fundamental to a vast range of chemical disciplines. solubilityofthings.com Within this group, silicon, a member of Group 14, holds a unique position. solubilityofthings.comlibretexts.org While it is a congener of carbon, its chemical properties are markedly different, leading to a distinct and rich area of inorganic chemistry. libretexts.org Unlike carbon, which readily forms strong double and triple bonds to create a vast world of organic molecules, silicon's multiple bonds involving (p-p)π overlap are generally weak and require significant steric protection to be isolated. libretexts.orglkouniv.ac.in

The chemistry of silicon is dominated by single bonds, particularly the strong Si-O and Si-Cl bonds, as well as the Si-Si bond, which is the foundation for oligosilanes and polysilanes. lkouniv.ac.insathyabama.ac.in These silicon-rich compounds are analogous to alkanes but exhibit different reactivity and electronic properties. acs.org The development of industrial processes, such as the direct reaction of silicon with methyl chloride discovered by E. G. Rochow in 1945, catalyzed the rapid expansion of organosilicon chemistry. libretexts.org Today, silicon compounds are indispensable, serving as the backbone of modern electronics through semiconductors and finding wide application in materials science as silicone resins, rubbers, and oils. solubilityofthings.comlibretexts.org Furthermore, the facile cleavage of bonds like Si-C and Si-N makes silylated compounds crucial intermediates in synthetic chemistry. lkouniv.ac.in

Significance of Tetrakis(trichlorosilyl)silane within Perhalogenated Polysilane Research

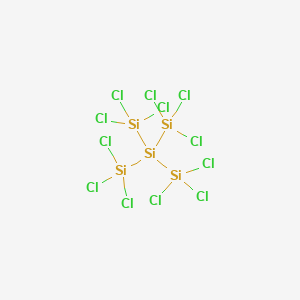

Tetrakis(trichlorosilyl)silane, Si(SiCl₃)₄, also known as dodecachloroneopentasilane, is a cornerstone molecule in the field of perhalogenated polysilane research. vulcanchem.comresearchgate.net Its structure, featuring a central silicon atom bonded to four trichlorosilyl (B107488) groups, gives it a highly symmetrical, globular neopentane-like scaffold. vulcanchem.comresearchgate.net This unique structure makes it a compound of significant interest for both fundamental chemical studies and as a precursor for advanced materials.

Its primary significance lies in its role as a stable, nonpyrophoric chemical intermediate for the synthesis of other complex silicon hydrides. gelest.comacs.org For instance, it is the starting material for the preparation of tris(trichlorosilyl)silane, which is subsequently reduced to produce isotetrasilane (B597387), a precursor for the chemical vapor deposition (CVD) of epitaxial silicon films at low temperatures. gelest.comacs.org The branched structure of the resulting hydrosilanes, derived from the neopentasilane (B600054) core, can yield higher-quality silicon films compared to linear analogues. researchgate.net

Furthermore, the high degree of chlorination makes the Si-Si bonds susceptible to specific chemical transformations. The compound is a focal point in studies of disproportionation reactions, which are crucial for building more complex silicon frameworks. researchgate.netresearchgate.netresearchgate.net Research into the amine-induced disproportionation of perchlorinated silanes, for example, has provided deep mechanistic insights into silicon-chain growth, moving beyond the traditional notion of simple silylene insertion into Si-Cl bonds. researchgate.netorcid.org The molecule is also of theoretical interest; its tetrahedral geometry is isoelectronic with the highly symmetric tetrakis(trichlorosilyl)borate anion, [B(SiCl₃)₄]⁻, allowing for comparative structural and bonding studies. researchgate.net

Historical Development of Research on Dodecachloroneopentasilane Analogs

Research into dodecachloroneopentasilane and related perchlorinated oligosilanes has evolved significantly over the decades. Early synthetic methods for producing such highly chlorinated silicon compounds were often high-energy processes. researchgate.net Alternative historical pathways to generate tetrakis(trichlorosilyl)silane included the high-temperature reaction of elemental silicon with silicon tetrachloride, the chlorination of calcium silicide, and the photolysis of precursors like trichlorosilane (B8805176) or bis(trichlorosilyl)mercury. researchgate.net

A key area of development has been the study of disproportionation reactions of simpler chlorosilanes like hexachlorodisilane (B81481) (Si₂Cl₆). It was found that these reactions, often catalyzed by amines or cyclic ethers, could serve as a more controlled, lower-temperature route to larger oligosilanes, including tetrakis(trichlorosilyl)silane. researchgate.netresearchgate.net These investigations have been enhanced by a combination of experimental work, including 29Si NMR spectroscopy, and sophisticated computational studies (DFT assessments) to unravel the complex reaction mechanisms. researchgate.netresearchgate.netnih.gov This mechanistic work has revealed that the formation of the neopentasilane structure proceeds through complex pathways, often involving dichlorosilylene (B1217353) amine adducts as key intermediates, rather than simple chain growth. researchgate.net More recently, targeted synthesis strategies have been developed, such as the reaction of GeCl₄ with a silylation system derived from Si₂Cl₆ and a chloride salt to produce the germanium analog, tetrakis(trichlorosilyl)germane (Ge(SiCl₃)₄), demonstrating advanced control over the construction of these complex inorganic frameworks. rsc.orgresearchgate.net

Compound Data

Below are tables detailing the physical and structural properties of Tetrakis(trichlorosilyl)silane.

Table 1: Physical and Chemical Properties of Tetrakis(trichlorosilyl)silane

| Property | Value |

|---|---|

| Molecular Formula | Cl₁₂Si₅ |

| Molecular Weight | 565.87 g/mol |

| Appearance | White solid |

| CAS Number | 50350-62-4 |

| Melting Point | 355 °C |

| Boiling Point | 190 °C at 15 Torr (sublimes) |

Data sourced from reference wimna.com.

Table 2: Selected Geometric Parameters of Tetrakis(trichlorosilyl)methane (C(SiCl₃)₄) Note: Data for the isoelectronic carbon analogue C(SiCl₃)₄ from gas-phase electron diffraction provides insight into the expected bond parameters for Si(SiCl₃)₄.

| Parameter | Bond Length (Å) / Angle (°) |

| Si-C Bond Length | 1.912 |

| Si-Cl Bond Length | 2.023 |

| Cl-Si-Cl Angle | 108.0 |

| Si-C-Si Angle | 109.5 (tetrahedral) |

Data sourced from a gas-phase electron diffraction study of the methane (B114726) analogue. researchgate.net

Mentioned Compounds

Table 3: List of Compounds

| Compound Name | Chemical Formula |

|---|---|

| Tetrakis(trichlorosilyl)silane | Si(SiCl₃)₄ |

| Silicon Tetrachloride | SiCl₄ |

| Tris(trichlorosilyl)silane | HSi(SiCl₃)₃ |

| Isotetrasilane | SiH(SiH₃)₃ |

| Hexachlorodisilane | Si₂Cl₆ |

| Dichlorosilane | H₂SiCl₂ |

| Tetrakis(trichlorosilyl)borate | [B(SiCl₃)₄]⁻ |

| Tetrakis(trichlorosilyl)germane | Ge(SiCl₃)₄ |

| Bis(trichlorosilyl)mercury | Hg(SiCl₃)₂ |

| Trichlorosilane | HSiCl₃ |

| Carbon | C |

| Silicon | Si |

| Germanium | Ge |

| Calcium Silicide | Ca₂Si |

Structure

3D Structure

Properties

IUPAC Name |

tetrakis(trichlorosilyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl12Si5/c1-13(2,3)17(14(4,5)6,15(7,8)9)16(10,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCXJJZPNJOAGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si]([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl12Si5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90790009 | |

| Record name | 1,1,1,3,3,3-Hexachloro-2,2-bis(trichlorosilyl)trisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90790009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50350-62-4 | |

| Record name | 1,1,1,3,3,3-Hexachloro-2,2-bis(trichlorosilyl)trisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90790009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3,3-Hexachloro-2,2-bis(trichlorosilyl)trisilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Pathways for Tetrakis Trichlorosilyl Silane Production

Established Synthetic Routes to Tetrakis(trichlorosilyl)silane

The synthesis of tetrakis(trichlorosilyl)silane is well-documented, with several established methods available to researchers and chemical manufacturers. These routes can be broadly categorized into disproportionation reactions of more readily available chlorosilanes, direct synthesis at elevated temperatures, and methods involving halogenation and subsequent conversion steps.

Disproportionation Reactions of Chlorosilane Precursors

Disproportionation reactions, where a substance is simultaneously oxidized and reduced to form two different products, represent a common and effective strategy for the synthesis of tetrakis(trichlorosilyl)silane. These reactions typically start from lower perchlorinated oligosilanes, most notably hexachlorodisilane (B81481) (Si₂Cl₆). The process is generally facilitated by the presence of a catalyst, which can significantly influence the reaction rate and selectivity.

The disproportionation of hexachlorodisilane in the presence of an amine catalyst is a widely employed method for producing tetrakis(trichlorosilyl)silane. This reaction is believed to proceed through a dichlorosilylene-driven mechanism. researchgate.net A detailed quantum-chemical study has suggested that the key intermediate in this process is a dichlorosilylene (B1217353) amine adduct (R₃N–SiCl₂). researchgate.net

The reaction mechanism involves the initial formation of this adduct, which then participates in a series of steps leading to the growth of the silicon chain. While the precise elementary steps are complex, it is understood that the process deviates from a simple concerted silylene insertion into Si-Cl bonds of lower silanes. researchgate.net The reaction ultimately yields dodecachloroneopentasilane, another name for tetrakis(trichlorosilyl)silane, as a thermodynamically stable product. researchgate.net The use of volatile amines is often preferred as they can be more easily removed from the product mixture after the reaction is complete. researchgate.net

| Catalyst Type | Precursor | Product | Yield | Notes |

| Amine | Hexachlorodisilane | Tetrakis(trichlorosilyl)silane | 80% | Byproducts can include SiCl₃(SiCl₃)(Me₂NC₂H₄NMe₂) when heated in the presence of the catalyst. chemicalbook.com |

Cyclic ethers can also serve as catalysts for the disproportionation of hexachlorodisilane to yield tetrakis(trichlorosilyl)silane. researchgate.net While the detailed mechanism is a subject of ongoing investigation, it is believed to involve the formation of an adduct between the cyclic ether and a silicon species, which facilitates the redistribution of chloro and silyl (B83357) groups. This method presents an alternative to amine catalysis and can be advantageous in certain synthetic contexts. The choice of cyclic ether can influence the reaction kinetics and product distribution.

High-Temperature Synthesis Approaches

High-temperature methods provide a direct route to tetrakis(trichlorosilyl)silane from simple silicon compounds. These approaches are often characterized by their reliance on thermal energy to drive the reaction and overcome activation barriers.

The direct reaction of silicon tetrachloride (SiCl₄) with elemental silicon at high temperatures is another established pathway for the synthesis of tetrakis(trichlorosilyl)silane. researchgate.netscience.gov This gas-phase reaction is a key process in the production of industrial polysilicon. acs.org The mechanism involves the formation of silicon-centered radicals and other reactive intermediates. Kinetic studies have shown that the reaction is first order in SiCl₄. researchgate.net The rate-determining step is proposed to be the initial cleavage of a Si-Cl bond in silicon tetrachloride to form a trichlorosilyl (B107488) radical (•SiCl₃) and a chlorine radical (•Cl). researchgate.net

The hydrochlorination of silicon tetrachloride in the presence of metallurgical grade silicon has been shown to be an efficient process to produce trichlorosilane (B8805176), which can be a precursor in related synthetic pathways. science.gov The equilibrium and kinetics of these high-temperature reactions are crucial for optimizing the yield of the desired polysilane.

| Reactants | Conditions | Key Intermediates |

| Silicon Tetrachloride, Elemental Silicon | High Temperature | Trichlorosilyl radical (•SiCl₃), Dichlorosilylene (SiCl₂) |

Halogenation and Conversion Methods

Alternative synthetic strategies involve the halogenation of silicon-containing starting materials followed by conversion to tetrakis(trichlorosilyl)silane. These methods can offer flexibility in terms of starting materials and reaction conditions.

Other reported but less commonly detailed methods for the synthesis of tetrakis(trichlorosilyl)silane include the chlorination of calcium silicide and the photolysis of trichlorosilane or bis(trichlorosilyl)mercury. researchgate.net The photolytic approach involves the use of light to initiate the reaction, likely proceeding through radical intermediates. For instance, the photolysis of trichlorosilane can generate silyl radicals that can combine to form higher-order silanes.

The cleavage reaction of tetrakis(trichlorosilyl)silane itself can be used to produce other valuable perchlorinated oligosilanes, such as tris(trichlorosilyl)silane, with yields in the range of 65-75%. gelest.com This highlights the role of tetrakis(trichlorosilyl)silane as a versatile intermediate in silicon chemistry.

Chlorination of Calcium Silicide

One of the documented methods for synthesizing tetrakis(trichlorosilyl)silane involves the chlorination of calcium silicide (CaSi₂). hskbrchemical.comsustainability-directory.com This process typically requires high temperatures to facilitate the reaction between the solid calcium silicide and a chlorinating agent. A general approach involves contacting an organohalide with calcium silicide at temperatures ranging from 300 °C to 700 °C. mtu.edu The reaction proceeds through the breaking of the silicon-silicon bonds within the calcium silicide lattice and the subsequent formation of silicon-chlorine bonds, leading to a mixture of chlorosilanes, including the desired tetrakis(trichlorosilyl)silane. The precise yield and product distribution are highly dependent on the specific reaction conditions, such as temperature, pressure, and the nature of the chlorinating agent used.

Photolytic Routes from Trichlorosilane and Bis(trichlorosilyl)mercury

Photochemical methods offer an alternative pathway for the synthesis of tetrakis(trichlorosilyl)silane. hskbrchemical.comsustainability-directory.com These routes utilize light energy to initiate the desired chemical transformations. One such method is the photolysis of trichlorosilane (HSiCl₃). hskbrchemical.comsustainability-directory.com In this process, ultraviolet irradiation can generate trichlorosilyl radicals (•SiCl₃), which can then combine to form more complex silanes.

Another photolytic route involves the use of bis(trichlorosilyl)mercury, (Cl₃Si)₂Hg. hskbrchemical.comsustainability-directory.com When subjected to photolysis, the weak silicon-mercury bond cleaves, generating trichlorosilyl radicals. These highly reactive species can then react further to form tetrakis(trichlorosilyl)silane. The general mechanism of photochemically induced rearrangements often involves the formation of reactive intermediates like silylenes or radicals, which then undergo further reactions such as dimerization or insertion. elkem.comresearchgate.net

Novel and Emerging Synthetic Strategies

Research into the synthesis of tetrakis(trichlorosilyl)silane and related compounds continues, with a focus on developing more efficient, selective, and sustainable methods.

Investigation of Alternative Precursors and Reaction Conditions

Beyond the traditional methods, several alternative precursors and reaction conditions have been explored for the production of tetrakis(trichlorosilyl)silane. These include:

High-Temperature Reaction of Silicon Tetrachloride with Elemental Silicon: This method involves the direct reaction of silicon tetrachloride (SiCl₄) with elemental silicon at elevated temperatures. hskbrchemical.comsustainability-directory.com

Disproportionation of Hexachlorodisilane: Another pathway is the disproportionation of hexachlorodisilane (Si₂Cl₆) in the presence of catalysts like cyclic ethers. hskbrchemical.comsustainability-directory.com This reaction rearranges the bonds of the starting material to yield a mixture of silanes, including tetrakis(trichlorosilyl)silane.

Reaction with Alkoxysilanes: Alternative approaches for creating chloro-substituted silanes involve reacting alkoxysilanes with a chlorinating agent in the presence of a catalyst. mdpi.com This suggests the potential for developing pathways to tetrakis(trichlorosilyl)silane from different starting materials.

| Precursor(s) | Method | Reference |

| Calcium Silicide (CaSi₂) | Chlorination | hskbrchemical.comsustainability-directory.commtu.edu |

| Trichlorosilane (HSiCl₃) | Photolysis | hskbrchemical.comsustainability-directory.com |

| Bis(trichlorosilyl)mercury ((Cl₃Si)₂Hg) | Photolysis | hskbrchemical.comsustainability-directory.com |

| Silicon Tetrachloride (SiCl₄) + Silicon (Si) | High-Temperature Reaction | hskbrchemical.comsustainability-directory.com |

| Hexachlorodisilane (Si₂Cl₆) | Catalytic Disproportionation | hskbrchemical.comsustainability-directory.comnih.gov |

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including chlorosilanes. mdpi.com Key considerations include reducing energy consumption, minimizing waste, and using less hazardous substances. sustainability-directory.comsustainability-directory.com

For chlorosilane production, which is often energy-intensive, a major focus is on improving energy efficiency and utilizing renewable energy sources. sustainability-directory.comsustainability-directory.com The traditional Müller-Rochow process, a large-scale industrial method for producing organosilanes, is known for its high energy requirements. mdpi.com

The development of chlorine-free synthetic routes is a significant goal in green silicon chemistry. researchgate.netmdpi.com Research is exploring the use of alternative reagents and catalysts to avoid the production of harmful byproducts like hydrogen chloride. mdpi.com For instance, the use of alcohols as green solvents and the development of efficient, non-precious metal catalysts are promising areas of investigation. nih.govcsic.es

Advanced Structural Characterization and Spectroscopic Investigations of Tetrakis Trichlorosilyl Silane

Solid-State Structural Elucidation

Single-Crystal X-ray Diffraction Studies of the Molecular and Crystal Structure

While a specific single-crystal X-ray diffraction study for Si(SiCl₃)₄ is not detailed in the available literature, studies on analogous highly silylated molecules, such as those involving tetrakis(trimethylsilyl)silane (B1295357), suggest that obtaining suitable single crystals for such a sterically hindered molecule can be challenging. The high symmetry and volatility of such compounds can lead to difficulties in crystal growth and potential phase transition issues upon cooling.

Analysis of Order-Disorder Phenomena and Crystal Packing

In the absence of a specific crystal structure for Tetrakis(trichlorosilyl)silane, we can infer potential behaviors from studies on its trimethylsilyl (B98337) analogue, tetrakis(trimethylsilyl)silane (TSi). At room temperature, TSi adopts a cubic close-packed (c.c.p.) structure with the space group Fm-3m. Due to the high crystallographic symmetry of the site being greater than the molecular symmetry, the molecules are orientationally disordered. This disorder is not characterized by free rotation but rather by the molecule occupying a limited number of preferred orientations.

Upon cooling, TSi undergoes a first-order phase transition to a more ordered structure with the space group P2₁3. This transition is driven by the optimization of intermolecular interactions as thermal energy is reduced. It is plausible that Tetrakis(trichlorosilyl)silane would exhibit similar order-disorder phenomena. The bulkier and more polar trichlorosilyl (B107488) groups might lead to a different transition temperature and potentially a different low-temperature crystal packing arrangement, driven by a combination of steric repulsion and weak intermolecular Cl···Cl interactions.

Gas-Phase Molecular Geometry Determination

Gas-phase studies are crucial for understanding the intrinsic molecular structure and conformation, free from the influence of intermolecular forces present in the solid state.

Gas Electron Diffraction (GED) Studies

For C(SiCl₃)₄, the following geometric parameters were determined and serve as a valuable comparison for Si(SiCl₃)₄:

| Parameter | Value (for C(SiCl₃)₄) |

| Si-C bond length | Unavailable in provided snippets |

| Si-Cl bond length | Unavailable in provided snippets |

| Si-C-Si bond angle | ~109.5° (tetrahedral) |

| Cl-Si-Cl bond angle | Unavailable in provided snippets |

The internal rotation of the SiCl₃ groups around the Si-Si bonds is a key feature of the molecular dynamics.

Correlation with Computational Models for Molecular Conformation

Quantum chemical calculations are powerful tools for complementing and interpreting experimental gas-phase data. For tetrakis(trichlorosilyl)methane, computational methods have been used to calculate the vibrational spectrum and the barrier to internal rotation of the SiCl₃ groups. chemicalbook.com The calculated rotational barrier for the SiCl₃ groups relative to the Si-C bond in C(SiCl₃)₄ was found to be 148.7 kJ/mol. chemicalbook.com

Similar computational studies on Tetrakis(trichlorosilyl)silane would be invaluable for understanding its conformational landscape. The rotation of the bulky SiCl₃ groups around the central silicon atom is likely to be a high-energy process, leading to a well-defined, rigid molecular structure. The preferred conformation would be one that minimizes the steric repulsion between the chlorine atoms on adjacent trichlorosilyl groups.

Solution-State Spectroscopic Characterization

Spectroscopic techniques in solution provide further insights into the structure and bonding of Tetrakis(trichlorosilyl)silane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁹Si NMR spectroscopy is a particularly powerful tool for characterizing polysilanes. For Tetrakis(trichlorosilyl)silane, two distinct silicon environments are expected: the central quaternary silicon atom (Siq) and the four equivalent peripheral trichlorosilyl silicon atoms (SiCl₃). The chemical shifts for these silicon nuclei are highly sensitive to their electronic environment. Based on data for related perchlorinated polysilanes, the central Siq is expected to resonate at a significantly different chemical shift compared to the peripheral SiCl₃ atoms. For instance, in a related complex anion, Si(SiCl₃)₃(SiCl₂SiCl₃)⁻, the central silicon resonates at -79.5 ppm. The precise chemical shifts and any observable ²⁹Si-¹³C or ²⁹Si-²⁹Si coupling constants would provide valuable information about the bonding within the molecule.

Vibrational Spectroscopy (Infrared and Raman)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of polysilane compounds, providing detailed insight into the connectivity and chemical environment of silicon nuclei. For Tetrakis(trichlorosilyl)silane, ²⁹Si NMR is particularly informative.

The ²⁹Si NMR spectrum of Tetrakis(trichlorosilyl)silane, Si(SiCl₃)₄, provides a distinct signature that confirms its highly branched and symmetric structure. The spectrum is characterized by two main resonance signals corresponding to the two different silicon environments: the central quaternary silicon atom (Si_q_) and the four equivalent peripheral trichlorosilyl silicon atoms (-SiCl₃).

Experimental studies have reported the chemical shift for the central silicon atom at approximately δ = -120.5 ppm , a value indicative of a quaternary silicon atom bonded to four other silicon atoms. The peripheral silicon atoms of the -SiCl₃ groups exhibit a resonance at δ = -10.5 ppm . This significant difference in chemical shifts allows for the unambiguous assignment of the silicon environments within the molecule.

A crucial parameter for defining the structure is the one-bond silicon-silicon coupling constant (¹J(Si,Si)). For Tetrakis(trichlorosilyl)silane, a coupling constant of ¹J(Si,Si) = 49.8 Hz has been observed. This coupling between the central Si_q_ and the four peripheral Si atoms provides definitive evidence of the direct Si-Si bond connectivity. The observation of satellite peaks resulting from this coupling confirms the molecular framework.

For comparison, the ²⁹Si NMR chemical shifts of related branched chlorosilanes, such as Si(SiCl₃)₃(SiCl₂SiCl₃), show how structural changes affect the spectra; in this less symmetrical molecule, a shift of -79.5 ppm is observed. pascal-man.com

| Silicon Atom | Chemical Shift (δ, ppm) | Coupling Constant (¹J(Si,Si), Hz) |

|---|---|---|

| Central Quaternary Si (Si_q_) | -120.5 | 49.8 |

| Peripheral Si (-SiCl₃) | -10.5 |

While Tetrakis(trichlorosilyl)silane lacks hydrogen and carbon atoms, precluding ¹H and ¹³C NMR analysis, the study of its methylated analog, Tetrakis(trimethylsilyl)silane (Si(SiMe₃)₄), offers valuable comparative insights. In Si(SiMe₃)₄, the chlorine atoms are replaced by methyl groups, which are NMR-active.

The ¹H NMR spectrum of Tetrakis(trimethylsilyl)silane shows a single sharp resonance at approximately δ = 0.20 ppm . chemicalbook.com This singlet corresponds to the 36 equivalent protons of the twelve methyl groups, indicating rapid rotation around the Si-C and Si-Si bonds on the NMR timescale. The spectrum also displays ²⁹Si satellites arising from coupling between the protons and the silicon atoms of the trimethylsilyl groups, with a typical coupling constant of J(²⁹Si, ¹H) ≈ 6.6 Hz. chemicalbook.com

The ¹³C NMR spectrum of Tetrakis(trimethylsilyl)silane features a single resonance for the methyl carbons. High-resolution solid-state ¹³C NMR studies have been particularly useful in examining the dynamics of this molecule. rsc.org

| Compound | Functional Group | Chemical Shift (δ, ppm) | Coupling Constant (J(²⁹Si, ¹H), Hz) |

|---|---|---|---|

| Tetrakis(trimethylsilyl)silane | -CH₃ | 0.20 | ~6.6 |

The synthesis and characterization of boron-substituted analogs, where the central silicon atom is replaced by boron, provide further understanding of the electronic and structural properties of such caged compounds. An important example is the tetrakis(trichlorosilyl)borate anion, [B(SiCl₃)₄]⁻.

¹¹B NMR spectroscopy is a key technique for characterizing this anion. The ¹¹B NMR spectrum of H[B(SiCl₃)₄] shows a single resonance, confirming the presence of a single, highly symmetric boron environment. researchgate.net The chemical shift and the sharpness of the peak are consistent with a tetracoordinated boron atom.

Furthermore, the ²⁹Si NMR spectrum of this borate (B1201080) anion provides compelling evidence for the B-Si connectivity. The spectrum exhibits a quartet, which arises from the coupling of the ²⁹Si nucleus with the ¹¹B nucleus (I = 3/2, 80.1% natural abundance). A minor, lower-intensity septet is also observed, resulting from coupling to the less abundant ¹⁰B isotope (I = 3, 19.9% natural abundance). researchgate.net This distinct coupling pattern is unambiguous proof of the direct bonds between the central boron atom and the four peripheral -SiCl₃ groups.

Variable Temperature (VT) NMR spectroscopy is a powerful method for studying the dynamic processes and conformational changes in molecules. For highly branched and sterically crowded molecules like Tetrakis(trichlorosilyl)silane, VT-NMR can reveal information about rotational barriers and solid-state phase transitions.

While specific VT-NMR studies on Tetrakis(trichlorosilyl)silane are not widely reported, research on analogous compounds like Tetrakis(trimethylsilyl)silane (TTMSS) and other polysilanes demonstrates the utility of this technique. rsc.orgdtic.mil For TTMSS, solid-state ¹³C and ²⁹Si NMR studies have shown that the molecule undergoes a phase transition at approximately 238 K. rsc.org Below this temperature, the spectral lines broaden significantly, indicating a loss of the high symmetry observed at room temperature due to the freezing of molecular motions. rsc.org

In other polysilanes, such as poly(di-n-hexylsilane), VT-NMR has been used to study the transformation of the polymer backbone from an ordered all-trans conformation at low temperatures to a more disordered conformation at higher temperatures. dtic.mil These studies suggest that for Tetrakis(trichlorosilyl)silane, hindered rotation around the Si-Si bonds could potentially be observed at very low temperatures, leading to a broadening or splitting of the NMR signals as the molecule's symmetry is reduced.

Vibrational Spectroscopy

The infrared spectrum of Tetrakis(trichlorosilyl)silane is dominated by vibrations associated with the numerous silicon-chlorine bonds. The spectrum is expected to show very strong absorption bands in the region characteristic of Si-Cl stretching and bending modes.

Based on general spectra-structure correlations for organosilicon compounds, the key vibrational modes for Tetrakis(trichlorosilyl)silane can be assigned as follows:

Si-Cl Stretching Vibrations: Strong to very strong absorption bands are expected in the 625–425 cm⁻¹ region. researchgate.net Given the presence of four -SiCl₃ groups, this region would likely contain multiple overlapping bands corresponding to the symmetric and asymmetric stretching modes of the Si-Cl bonds. For comparison, silicon tetrachloride (SiCl₄) shows a very strong absorption band at approximately 615 cm⁻¹. nist.gov

Si-Si Skeletal Vibrations: The vibrations of the central Si₅ skeleton are expected to be much weaker in intensity compared to the Si-Cl bands. These Si-Si stretching modes typically occur at lower frequencies and can be difficult to observe in the presence of the intense Si-Cl absorptions.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Si-Cl Asymmetric & Symmetric Stretching | 625–425 | Strong to Very Strong |

| Si-Cl Bending / Deformation | < 400 | Medium to Strong |

| Si-Si Skeletal Stretching | Lower frequency, < 500 | Weak |

Raman Spectroscopic Analysis of Molecular Vibrations

The experimental Raman spectroscopic data for tetrakis(trichlorosilyl)silane is not extensively available in the public domain. However, computational chemistry provides a powerful tool for predicting the vibrational modes of such molecules. Studies on the closely related analogue, tetrakis(trichlorosilyl)methane (C(SiCl₃)₄), have included calculations of its vibrational spectrum. researchgate.net Given the structural similarity, with a central silicon atom instead of a carbon atom, the vibrational modes of tetrakis(trichlorosilyl)silane are expected to exhibit comparable patterns, primarily involving the stretching and bending of Si-Si and Si-Cl bonds.

The vibrational spectrum of tetrakis(trichlorosilyl)silane is anticipated to be characterized by several key features. The Si-Si stretching modes, which are fundamental to the molecular skeleton, would appear in the lower frequency region of the Raman spectrum. These modes are often of weak to medium intensity. In contrast, the Si-Cl stretching vibrations are expected to be very strong and would be observed at higher frequencies. The deformational modes, including the bending of Si-Cl bonds (δSiCl₃) and the torsional modes involving the SiCl₃ groups, would populate the lower frequency region of the spectrum.

Based on computational studies of analogous molecules, a predicted Raman spectrum for tetrakis(trichlorosilyl)silane would likely feature the following key vibrational modes. The symmetric stretching of the Si-Si bonds (ν(Si-Si)) would be a prominent feature, indicative of the core structure. Additionally, the symmetric and asymmetric stretching modes of the numerous Si-Cl bonds (ν(Si-Cl)) would dominate the spectrum due to their high polarizability, leading to strong Raman scattering. The bending modes of the trichlorosilyl groups (δ(SiCl₃)) would also be present at lower wavenumbers.

To provide a more concrete, albeit predictive, illustration, the calculated vibrational frequencies for the analogous tetrakis(trichlorosilyl)methane are presented below. It is important to note that while the general features will be similar, the exact frequencies for tetrakis(trichlorosilyl)silane will differ due to the change in the central atom from carbon to silicon.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| ν(Si-Cl) | 400 - 600 | Symmetric and asymmetric stretching of the silicon-chlorine bonds. These are expected to be the most intense peaks. |

| ν(Si-Si/Si-C) | 200 - 400 | Stretching of the central silicon-silicon or silicon-carbon bonds. |

| δ(SiCl₃) | 100 - 250 | Bending and deformation modes of the trichlorosilyl groups. |

| τ(SiCl₃) | < 100 | Torsional modes of the trichlorosilyl groups around the Si-Si/Si-C bonds. |

Advanced Spectroscopic Applications

Solid-State NMR for Ultra-Fast Magic Angle Spinning (MAS) Experiments

Specific solid-state Nuclear Magnetic Resonance (NMR) data for tetrakis(trichlorosilyl)silane, particularly from ultra-fast Magic Angle Spinning (MAS) experiments, is not readily found in the existing literature. However, the principles of ²⁹Si solid-state NMR and the benefits of ultra-fast MAS allow for a detailed prediction of the expected spectral characteristics and the potential insights that could be gained from such an analysis.

The ²⁹Si solid-state NMR spectrum of tetrakis(trichlorosilyl)silane is expected to exhibit two distinct resonances corresponding to the two different silicon environments: the central silicon atom, Si(SiCl₃)₄, and the four equivalent peripheral silicon atoms of the trichlorosilyl groups, Si(SiCl₃)₄. The chemical shifts of these silicon nuclei are influenced by the electronegativity of the surrounding atoms. The peripheral silicon atoms, each bonded to three highly electronegative chlorine atoms, would experience significant deshielding and are thus expected to resonate at a downfield chemical shift. Conversely, the central silicon atom, bonded to four other silicon atoms, would be in a more shielded environment and is anticipated to have a chemical shift at a higher field (more negative ppm value) compared to the peripheral silicons.

Ultra-fast MAS (≥ 60 kHz) would be particularly advantageous for the solid-state NMR analysis of tetrakis(trichlorosilyl)silane. At these high spinning speeds, the significant line broadening caused by dipolar coupling and chemical shift anisotropy (CSA), which is expected for a molecule with this level of structural rigidity and asymmetry in its electronic environment, would be effectively averaged. This would lead to a dramatic increase in spectral resolution, allowing for the clear distinction between the central and peripheral ²⁹Si resonances.

Furthermore, the high sensitivity afforded by ultra-fast MAS would facilitate the use of advanced multi-dimensional NMR techniques. For instance, two-dimensional ²⁹Si-¹H correlation experiments could be employed to probe for the presence of any residual protons from synthesis or hydrolysis. More significantly, two-dimensional ²⁹Si-²⁹Si correlation experiments, such as INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment), would be invaluable for unambiguously confirming the Si-Si connectivity within the molecule. The ability to perform such experiments would provide direct evidence for the tetrakis(trichlorosilyl)silane structure in the solid state.

| Silicon Environment | Predicted Chemical Shift Range (ppm) | Expected Linewidth under Ultra-Fast MAS | Potential for Advanced NMR Experiments |

|---|---|---|---|

| Central Si (Si(SiCl₃)₄) | -80 to -120 | Narrow | 2D ²⁹Si-²⁹Si correlation to peripheral Si atoms. |

| Peripheral Si (Si(SiCl₃)₄) | -10 to +20 | Narrow | 2D ²⁹Si-²⁹Si correlation to the central Si atom. |

Chemical Reactivity and Transformation Pathways of Tetrakis Trichlorosilyl Silane

Cleavage and Degradation Reactions

The Si-Si and Si-Cl bonds in tetrakis(trichlorosilyl)silane are the primary sites of its chemical reactivity, leading to various cleavage and degradation products. These reactions can be initiated by nucleophiles or thermal energy.

Formation of Tris(trichlorosilyl)silane Intermediates

A key reaction of tetrakis(trichlorosilyl)silane is its conversion to tris(trichlorosilyl)silane, HSi(SiCl₃)₃. This transformation typically involves the cleavage of a silicon-silicon bond and subsequent protonation. While the precise mechanism for the direct conversion is not extensively detailed in the provided literature, the formation of tris(trimethylsilyl)silane (B43935) from tetrakis(trimethylsilyl)silane (B1295357) provides a useful analogy. This analogous reaction proceeds by reacting the tetrakis compound with an alkyl lithium reagent or an alkali metal alkoxide, followed by hydrolysis with an acid. google.com A similar pathway can be inferred for the trichlorosilyl (B107488) derivative, where a nucleophile attacks one of the peripheral silicon atoms, leading to the departure of a tris(trichlorosilyl)silyl anion, which is then protonated.

The synthesis of tris(trimethoxysilyl)silane (B14152184) can also be achieved from tetrakis(trichlorosilyl)silane by reaction with methanol (B129727) and a base, which can sometimes yield a mixture of products including the desired trisubstituted silane (B1218182). researchgate.net This further highlights the role of tetrakis(trichlorosilyl)silane as a precursor to tris(trichlorosilyl)silane and its derivatives.

Thermal Decomposition Pathways

Detailed experimental studies on the specific thermal decomposition pathways of tetrakis(trichlorosilyl)silane are not extensively available in the provided search results. However, general principles of thermal decomposition of silanes and perchlorinated oligosilanes can provide insights into its likely behavior at elevated temperatures. The thermal decomposition of silanes is a complex process involving numerous homogeneous and heterogeneous elementary steps. researchgate.net

For many chlorosilanes, thermal decomposition is initiated by the homolytic cleavage of Si-Si or Si-C bonds, leading to the formation of silyl (B83357) radicals. researchgate.net For instance, the pyrolysis of methyltrichlorosilane (B1216827) primarily proceeds via Si-C bond homolysis to form SiCl₃ and methyl radicals. At higher temperatures, the secondary decomposition of the SiCl₃ radical to produce dichlorosilylene (B1217353) (SiCl₂) becomes significant. It is plausible that the thermal decomposition of tetrakis(trichlorosilyl)silane would also involve the homolytic cleavage of its Si-Si bonds, generating tris(trichlorosilyl)silyl and trichlorosilyl radicals. These highly reactive radical species would then undergo further reactions, such as hydrogen abstraction (if a hydrogen source is present) or rearrangement, to form a variety of products. Given the high chlorine content, the elimination of SiCl₄ or the formation of larger perchlorinated silicon clusters are also conceivable decomposition pathways. A safety data sheet for tetrakis(trichlorosilyl)silane indicates that it is stable in sealed containers under a dry inert atmosphere but is sensitive to heat, open flames, and sparks, which can lead to the liberation of hydrogen chloride upon reaction with moisture. gelest.com

Reactivity Involving Trichlorosilyl Anions

The chemistry of tetrakis(trichlorosilyl)silane is intrinsically linked to the formation and reactivity of trichlorosilyl anions. These anions are versatile reagents in silicon chemistry.

Generation and Characterization of [E(SiCl₃)n]⁻ Anions (E=C, Si, Ge, P, S)

A range of anions stabilized by trichlorosilyl groups, with the general formula [E(SiCl₃)n]⁻, have been synthesized and characterized in recent years. d-nb.info These anions are typically generated through disproportionation reactions of chlorosilanes in the presence of a chloride source or by direct reaction with tetrakis(trichlorosilyl)silane.

[C(SiCl₃)₃]⁻ : The planar carbanion tris(trichlorosilyl)methanide has been isolated as its tetrabutylammonium (B224687) salt from the reaction of hexachlorodisilane (B81481) with [n-Bu₄N]Cl in halogenated solvents. researchgate.net Quantum chemical analysis revealed that the planarity of this anion is stabilized by the interaction of the lone pair on the carbon atom with the antibonding σ* orbitals of the Si-Cl bonds, a phenomenon known as negative hyperconjugation. researchgate.net

[Si(SiCl₃)₃]⁻ : The tris(trichlorosilyl)silyl anion has been prepared by the reaction of tetrakis(trichlorosilyl)silane with [n-Bu₄N]Cl. researchgate.net Unlike its carbon analogue, this anion exhibits a pyramidal structure. researchgate.net

[Ge(SiCl₃)₃]⁻ : The tris(trichlorosilyl)germyl anion was obtained from the reaction of germanium tetrachloride (GeCl₄) with hexachlorodisilane and [Et₄N]Cl. researchgate.net Similar to the silyl anion, the germyl (B1233479) anion is also pyramidal. researchgate.net

[P(SiCl₃)₂]⁻ and [S(SiCl₃)]⁻ : Anions containing phosphorus and sulfur have also been characterized, demonstrating the versatility of trichlorosilyl groups in stabilizing anions of various p-block elements. d-nb.info

Table 1: Generation of Selected [E(SiCl₃)n]⁻ Anions

| Anion | Central Element (E) | Precursors | Reference |

|---|---|---|---|

| [C(SiCl₃)₃]⁻ | Carbon | Hexachlorodisilane, [n-Bu₄N]Cl, Halogenated solvent | researchgate.net |

| [Si(SiCl₃)₃]⁻ | Silicon | Tetrakis(trichlorosilyl)silane, [n-Bu₄N]Cl | researchgate.net |

Nucleophilic Reactivity and Synthons for Silicon-Element Bond Formation

Trichlorosilyl anions are potent nucleophiles and serve as valuable synthons for the formation of new silicon-element bonds. Their high reactivity stems from the localized negative charge on the central atom, which is stabilized by the electron-withdrawing trichlorosilyl groups.

These anions can participate in nucleophilic substitution reactions, displacing leaving groups to create new covalent bonds. libretexts.org For example, the tris(trichlorosilyl)silyl anion can react with electrophiles to form more complex silicon-containing molecules. The reactivity of these anions makes them important intermediates in the synthesis of branched and cyclic oligosilanes. researchgate.net

The nucleophilic character of these anions is also evident in their reactions with Lewis acids. For instance, the reaction of the tris(trichlorosilyl)germyl anion with silicon tetrachloride is a key step in the formation of (Cl₃Si)₄Ge. rsc.org

Photochemical Transformations and Rearrangements of Tetrakis(trichlorosilyl)silane

The study of the photochemical behavior of silicon compounds has revealed a rich and complex chemistry, often involving reactive intermediates such as silylenes and silenes. For tetrakis(trichlorosilyl)silane, Si(SiCl₃)₄, a perchlorinated oligosilane, its photochemical transformations are anticipated to be influenced by the sterically demanding and electron-withdrawing trichlorosilyl groups. While direct experimental studies on the photolysis of tetrakis(trichlorosilyl)silane are not extensively documented in the literature, plausible reaction pathways can be inferred from the well-established photochemistry of related organosilicon compounds.

Photolysis Mechanisms Leading to Silene Formation

The photochemical generation of silenes, compounds containing a silicon-carbon double bond, from polysilanes is a known process. In many instances, this proceeds through a mechanism involving a silyl radical pair followed by rearrangement. For tetrakis(trichlorosilyl)silane, photolysis is likely initiated by the homolytic cleavage of a silicon-silicon bond, which is the weakest bond in the molecule. This would lead to the formation of a radical pair: a trichlorosilyl radical (•SiCl₃) and a tris(trichlorosilyl)silyl radical (•Si(SiCl₃)₃).

Subsequent rearrangement of the tris(trichlorosilyl)silyl radical could potentially lead to the formation of a silene. This process would likely involve the migration of a chlorine atom to the central silicon atom, followed by the elimination of a dichlorosilylene (:SiCl₂) or rearrangement to form a chlorinated disilene. However, the formation of a traditional silene (Si=C) is not expected from tetrakis(trichlorosilyl)silane due to the absence of carbon-containing substituents. Instead, the formation of a silicon-analogue, a disilene (Si=Si), through rearrangement and elimination pathways is more plausible.

A key rearrangement pathway in organosilicon photochemistry that leads to silene formation is the Brook rearrangement . wikipedia.orgalfa-chemistry.comorganic-chemistry.orgslideshare.net This typically involves the migration of a silyl group from carbon to oxygen. While a classic Brook rearrangement is not applicable here due to the lack of oxygen-containing functional groups, analogous silyl migrations are a hallmark of silicon chemistry.

Investigation of Dimerization and Rearrangement Products

The reactive intermediates generated during photolysis, such as silylenes and disilenes, are expected to undergo further reactions, including dimerization and other rearrangements. Silylenes are known to dimerize to form disilenes, and these disilenes can, in turn, undergo further reactions. researchgate.net For instance, if dichlorosilylene (:SiCl₂) is formed, it could dimerize to form tetrachlorodisilene (B14154706) (Cl₂Si=SiCl₂).

The potential for Brook-type rearrangements in the excited state or in radical intermediates of perchlorinated oligosilanes could lead to a variety of structurally complex products. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgslideshare.net The migration of a trichlorosilyl group could result in the formation of branched or cyclic polysilanes. The specific products would be highly dependent on the reaction conditions, including the wavelength of light used for photolysis and the presence of any trapping agents.

| Potential Photolysis Intermediate | Subsequent Reaction | Potential Product(s) |

| Tris(trichlorosilyl)silyl radical | Rearrangement/Elimination | Chlorinated disilenes, Dichlorosilylene |

| Dichlorosilylene | Dimerization | Tetrachlorodisilene |

| Radical species | Intramolecular rearrangement | Branched or cyclic perchlorooligosilanes |

Reductive Processes and Silylene Chemistry

Reductive processes involving polychlorinated silanes are a key route to the formation of silylenes and have been extensively studied for the synthesis of oligosilanes and polysilanes.

Reductive Elimination Mechanisms Leading to Silylene Species

The reduction of tetrakis(trichlorosilyl)silane with a suitable reducing agent, such as an alkali metal, could lead to the formation of silylene intermediates. A plausible mechanism involves a two-electron reduction of a Si-Cl bond to form a silyl anion, followed by the elimination of a chloride ion to generate a silylene.

Specifically, the reduction of one of the trichlorosilyl groups could lead to the formation of a dichlorosilylene (:SiCl₂) and a tris(trichlorosilyl)silyl anion. Alternatively, reductive elimination across a Si-Si bond could potentially generate a bis(silyl)silylene. Given the structure of tetrakis(trichlorosilyl)silane, a plausible silylene that could be generated through reductive processes is bis(trichlorosilyl)silylene, :Si(SiCl₃)₂. However, due to the high degree of chlorination, the electronic properties of this silylene would be significantly different from more commonly studied dialkyl- or diarylsilylenes.

It is important to note that while there is no direct experimental evidence for the formation of bis(trihydridosilyl)silylene from tetrakis(trichlorosilyl)silane, the analogous formation of silylenes from related polychlorinated silanes is a well-established principle in silicon chemistry. umb.eduumb.eduwikipedia.orglibretexts.org

Reactivity of Silylene Intermediates in Oligosilane Formation

Silylene intermediates, once generated, are highly reactive species that can undergo a variety of reactions to form larger oligosilanes. A primary reaction pathway is the insertion of the silylene into a Si-Cl bond of another chlorosilane molecule. This process can lead to the growth of the silicon backbone, forming linear or branched oligosilanes.

For example, if bis(trichlorosilyl)silylene were formed, it could insert into a Si-Cl bond of another tetrakis(trichlorosilyl)silane molecule, leading to the formation of a larger, highly chlorinated oligosilane. The reactivity of such silylene intermediates is expected to be high, and they are likely to be transient species under normal conditions. Their study would likely require low-temperature matrix isolation techniques.

| Silylene Intermediate | Reaction Type | Potential Oligosilane Product |

| Dichlorosilylene (:SiCl₂) | Insertion into Si-Cl bond | Higher perchlorinated oligosilanes |

| Bis(trichlorosilyl)silylene (:Si(SiCl₃)₂) | Dimerization | Tetrakis(trichlorosilyl)disilene |

| Bis(trichlorosilyl)silylene (:Si(SiCl₃)₂) | Insertion into Si-Si bond | Branched perchlorinated oligosilanes |

Derivatization and Functionalization Reactions of Tetrakis(trichlorosilyl)silane

Tetrakis(trichlorosilyl)silane, Si(SiCl₃)₄, is a highly functionalized molecule that serves as a versatile precursor for the synthesis of more complex silicon-based structures. Its reactivity is dominated by the Si-Cl bonds of the peripheral trichlorosilyl groups and the central Si-Si bonds. These reactive sites allow for a range of derivatization and functionalization reactions, enabling the construction of sophisticated oligosilanes and organosilicon compounds.

Conversion to Methoxylated Oligosilanes (e.g., Tetrakis(trimethoxysilyl)silane)

The transformation of the Si-Cl bonds in tetrakis(trichlorosilyl)silane into Si-OR bonds is a fundamental derivatization step. The most common example is the conversion to its methoxylated analogue, tetrakis(trimethoxysilyl)silane, also known as dodecamethoxyneopentasilane. This reaction is typically achieved through alcoholysis, where the chlorosilane is treated with methanol. A base, such as a tertiary amine, is often used to neutralize the HCl byproduct generated during the reaction.

The resulting tetrakis(trimethoxysilyl)silane is a key intermediate for further functionalization. nih.gov For instance, it serves as the starting material for the synthesis of tris(trimethoxysilyl)silanides. researchgate.net These silanide (B1217022) anions are generated by treating dodecamethoxyneopentasilane with reagents like potassium tert-butoxide, creating a highly reactive nucleophilic silicon center that can be used in subsequent reactions. nih.gov The conversion to the methoxylated form is crucial because the methoxy (B1213986) groups are less reactive under many conditions than the chloro groups, allowing for selective reactions at other sites in the molecule.

| Reactant | Reagent(s) | Product | Significance |

|---|---|---|---|

| Tetrakis(trichlorosilyl)silane | Methanol (CH₃OH), Base (e.g., Triethylamine) | Tetrakis(trimethoxysilyl)silane | Converts highly reactive Si-Cl bonds to more stable Si-OCH₃ bonds; creates a precursor for silanide generation. nih.govresearchgate.net |

Reactions with Carbon and Silicon Electrophiles

The reactivity of tetrakis(trichlorosilyl)silane and its derivatives towards electrophiles is a cornerstone of its synthetic utility. Direct reaction with certain electrophiles can occur, but more commonly, the silane is first converted into a nucleophilic species.

One pathway involves the reaction of tetrakis(trichlorosilyl)silane with a chloride salt to generate the tris(trichlorosilyl)silyl anion, [(Cl₃Si)₃Si]⁻. researchgate.net This highly reactive anion can then act as a potent nucleophile towards various electrophiles. For example, it reacts with Lewis acids such as boron trichloride (B1173362) (BCl₃) and gallium trichloride (GaCl₃) to form 1:1 adducts. researchgate.net However, reaction with a stronger Lewis acid like aluminum trichloride (AlCl₃) results in chloride abstraction from the anion, regenerating the neutral tetrakis(trichlorosilyl)silane. researchgate.net

A more versatile route to reacting with a broader range of electrophiles proceeds through the methoxylated derivative. As mentioned, tetrakis(trimethoxysilyl)silane can be converted into tris(trimethoxysilyl)silanide anions, [Si(Si(OCH₃)₃)₃]⁻. researchgate.net These silanides readily react with both carbon and silicon electrophiles in salt metathesis reactions to form novel polysilanes with new silicon-carbon or silicon-silicon bonds. researchgate.net For example, reacting the silanide with an acid chloride (a carbon electrophile) leads to the formation of tris(trimethoxysilyl)acylsilanes. nih.gov

| Precursor | Generated Nucleophile | Electrophile | Product Type | Reference |

|---|---|---|---|---|

| Tetrakis(trichlorosilyl)silane | [(Cl₃Si)₃Si]⁻ | BCl₃, GaCl₃ | 1:1 Adducts | researchgate.net |

| Tetrakis(trimethoxysilyl)silane | [Si(Si(OCH₃)₃)₃]⁻ | Acid Chlorides (R-COCl) | Tris(trimethoxysilyl)acylsilanes | nih.gov |

| Tetrakis(trimethoxysilyl)silane | [Si(Si(OCH₃)₃)₃]⁻ | Silicon Electrophiles | Novel Polysilanes | researchgate.net |

Formation of Organosilyl Compounds

The creation of silicon-carbon bonds from tetrakis(trichlorosilyl)silane or its derivatives is fundamental to producing organosilyl compounds. A key strategy involves the generation of a silyl anion, which can then attack a carbon-based electrophile.

While the direct reaction of tetrakis(trichlorosilyl)silane with organolithium reagents is complex, the reactivity of the closely related tetrakis(trimethylsilyl)silane provides a useful analogy. Tetrakis(trimethylsilyl)silane reacts with methyllithium (B1224462) to produce tris(trimethylsilyl)silyllithium and tetramethylsilane. wikipedia.orgresearchgate.net This silyllithium reagent is a powerful and versatile nucleophile used to form a wide array of organosilyl compounds by reacting it with various organic electrophiles. wikipedia.orgresearchgate.net

This principle is directly applicable to the derivatives of tetrakis(trichlorosilyl)silane. The tris(trimethoxysilyl)silanide anion, generated from tetrakis(trimethoxysilyl)silane, serves as the equivalent reactive intermediate. researchgate.net Its reaction with carbon electrophiles, such as acid chlorides, cleanly forms new Si-C bonds, yielding functionalized organosilyl products like acylsilanes. nih.gov This two-step process—methoxylation followed by reaction with an organometallic reagent to form a silyl anion—is an effective pathway for transforming the inorganic Si(SiCl₃)₄ scaffold into complex organosilyl structures.

Theoretical and Computational Chemistry Studies on Tetrakis Trichlorosilyl Silane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of tetrakis(trichlorosilyl)silane, stemming from the arrangement of its electrons and the nature of its chemical bonds.

The molecule possesses a central Si atom surrounded by four SiCl₃ groups, forming a tetrahedral Si₅ core. researchgate.net The C-Si-C bond angles in analogous, sterically crowded molecules like tetrakis(4,5-dihydrofuran-2-yl)silane have been shown to deviate slightly from the ideal tetrahedral angle of 109.47°, indicating a distorted tetrahedron. nih.gov A similar slight distortion would be expected for the Si-Si-Si angles in tetrakis(trichlorosilyl)silane due to the steric bulk of the -SiCl₃ groups.

The rotation of the four peripheral -SiCl₃ groups around the central Si-Si bonds gives rise to various conformational isomers. These rotations are not free and are hindered by steric interactions between the chlorine atoms of adjacent -SiCl₃ groups. Quantum chemical calculations can determine the energy barriers for these internal rotations. For the analogous molecule tetrakis(trichlorosilyl)methane, C(SiCl₃)₄, the internal rotation barrier of the SiCl₃ groups has been calculated to be significant, at 148.7 kJ/mol. researchgate.net This high barrier suggests that at room temperature, the molecule exists in a relatively rigid conformation rather than with freely rotating silyl (B83357) groups.

Table 1: Predicted Geometric Parameters for Silane (B1218182) Derivatives

| Compound | Parameter | Predicted Value/Geometry | Reference |

|---|---|---|---|

| SiH₄ (Silane) | Molecular Geometry | Tetrahedral | youtube.com |

| SiH₄ (Silane) | H-Si-H Bond Angle | 109.5° | youtube.com |

| C(SiCl₃)₄ | Molecular Geometry | Tetrahedral | researchgate.net |

| Si(C₄H₅O)₄ | Si Atom Geometry | Slightly Distorted Tetrahedron | nih.gov |

| C(SiCl₃)₄ | SiCl₃ Rotation Barrier | 148.7 kJ/mol | researchgate.net |

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the stretching and bending motions of its bonds. These calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. Each calculated vibrational mode has a specific frequency and intensity, creating a theoretical spectrum that serves as a unique "fingerprint" for the molecule.

For tetrakis(trichlorosilyl)silane, the vibrational spectrum is expected to be complex but dominated by characteristic frequencies for Si-Si and Si-Cl bond stretching and bending.

Si-Cl Stretching Modes: These are typically strong absorptions in the IR spectrum.

Si-Si Stretching Modes: These vibrations are characteristic of the polysilane core.

Deformation and Torsional Modes: Lower frequency vibrations correspond to the bending of Si-Si-Cl and Cl-Si-Cl angles and the torsional motion of the -SiCl₃ groups.

While specific experimental spectra for Si(SiCl₃)₄ are not widely published, calculations on related molecules provide a basis for prediction. For instance, vibrational spectrum frequencies have been calculated for the analogous C(SiCl₃)₄ molecule. researchgate.net Furthermore, computational studies on various silanes and chlorosilanes have demonstrated the accuracy of such predictions in matching experimental data. researchgate.netresearchgate.net These theoretical spectra aid in the identification and characterization of the compound and can be used to monitor its presence during chemical reactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying large molecules and complex chemical reactions.

DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction. This allows for the identification of reactants, products, stable intermediates, and, crucially, the high-energy transition states that connect them. By charting the lowest energy path from reactants to products, a detailed reaction mechanism can be proposed.

For tetrakis(trichlorosilyl)silane, DFT can be applied to study various reactions, such as its role as a precursor for other silicon compounds. For example, the reaction of tetrakis(trichlorosilyl)silane is a key step in producing tris(trichlorosilyl)silane, an intermediate for isotetrasilane (B597387). gelest.com DFT calculations can elucidate the mechanism of this transformation, identifying the key intermediates and transition states involved. Studies on the photolysis of related tetrakis(silyl) compounds have successfully used DFT to propose detailed mechanisms involving silene intermediates and transition states for hydrogen transfer and ring closure steps. nih.govacs.org Similarly, the hydrolysis mechanism of the Si-Cl bonds in methyltrichlorosilane (B1216827) has been investigated using DFT, revealing a cooperative process where water interacts with both the silicon and chlorine atoms. scispace.com

The energy difference between the reactants and the transition state is known as the activation barrier or activation energy. This value is a critical determinant of the reaction rate. DFT provides a reliable method for calculating these barriers.

For transformations involving tetrakis(trichlorosilyl)silane, DFT can quantify the energy required for processes like ligand substitution, thermal decomposition, or reactions with nucleophiles.

Disproportionation Reactions: The activation energies for the disproportionation of trichlorosilane (B8805176), a related precursor, have been calculated using DFT, with values of 129.60 kJ·mol⁻¹ for the forward reaction and 61.74 kJ·mol⁻¹ for the reverse reaction.

Hydrolysis: The activation energy for the hydrolysis of methyltrichlorosilane was found to be relatively low at 49.566 kJ/mol, consistent with the high reactivity of chlorosilanes toward water. scispace.com

Surface Adsorption: DFT has been used to calculate the transition state barriers for the adsorption of various chlorosilanes onto silicon surfaces, revealing that scission of the Si-Cl bond is kinetically favored over Si-H bond scission. researchgate.net

These calculations are essential for understanding reaction kinetics and optimizing experimental conditions for desired chemical transformations.

Table 2: Calculated Activation Barriers for Related Silane Reactions

| Reaction / Process | Compound | Calculated Activation Barrier (kJ/mol) | Reference |

|---|---|---|---|

| Trichlorosilane Disproportionation (Forward) | SiHCl₃ | 129.60 | |

| Trichlorosilane Disproportionation (Reverse) | SiH₂Cl₂ + SiCl₄ | 61.74 | |

| Hydrolysis | CH₃SiCl₃ | 49.566 | scispace.com |

| Internal Rotation of -SiCl₃ group | C(SiCl₃)₄ | 148.7 | researchgate.net |

DFT calculations provide detailed information about the electronic structure of a molecule, including the distribution of electron density, the energies of molecular orbitals (like the HOMO and LUMO), and the nature of chemical bonding.

In tetrakis(trichlorosilyl)silane, the highly electronegative chlorine atoms withdraw electron density from the silicon atoms, making the Si-Cl bonds highly polar. This inductive effect propagates through the Si-Si sigma bond framework. A key electronic interaction in such molecules is hyperconjugation. This involves the donation of electron density from a filled bonding orbital (e.g., a Si-Si σ orbital) to an adjacent empty antibonding orbital (e.g., a Si-Cl σ* orbital).

In related silyl anions, this phenomenon, termed "negative hyperconjugation," has been shown to significantly influence the nucleophilicity of the central silicon atom. nih.govacs.org Computational techniques like Natural Bond Orbital (NBO) analysis can be used to quantify these hyperconjugative interactions and their impact on molecular stability and reactivity. dntb.gov.ua The analysis of these electronic properties is crucial for understanding the reactivity of tetrakis(trichlorosilyl)silane, for instance, its behavior as a Lewis acid or its susceptibility to nucleophilic attack at the silicon centers.

Ab Initio and Molecular Mechanics Modeling

Theoretical and computational chemistry provides powerful tools for understanding the structure, stability, and reactivity of molecules at an atomic level. For complex molecules like tetrakis(trichlorosilyl)silane, ab initio and molecular mechanics methods are indispensable for elucidating properties that are difficult or impossible to determine experimentally.

Ab initio calculations, which are based on the principles of quantum mechanics, offer a high level of theory and can provide accurate predictions of electronic structure, bond energies, and reaction pathways. These methods solve the Schrödinger equation for a given system without empirical parameters, making them highly reliable. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and coupled-cluster (CC) theory. For a molecule with the size and complexity of tetrakis(trichlorosilyl)silane, Density Functional Theory (DFT) often provides a good balance between computational cost and accuracy.

Molecular mechanics, on the other hand, employs classical physics and empirical force fields to model molecular behavior. This approach is computationally less expensive than ab initio methods, allowing for the simulation of larger systems and longer timescales. Molecular mechanics is particularly well-suited for exploring the conformational landscapes and dynamics of large molecules.

Exploration of Potential Energy Surfaces and Conformational Landscapes

A thorough exploration of the potential energy surface (PES) and conformational landscape of tetrakis(trichlorosilyl)silane is crucial for understanding its structural preferences and dynamic behavior. The PES is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. Minima on the PES correspond to stable or metastable conformations, while saddle points represent transition states between these conformations.

To date, a detailed computational study specifically targeting the comprehensive potential energy surface and conformational landscape of tetrakis(trichlorosilyl)silane has not been extensively reported in the refereed literature. However, based on the principles of computational chemistry and studies of analogous highly branched molecules, a general approach can be outlined.

The conformational space of tetrakis(trichlorosilyl)silane is dominated by the rotations of the four trichlorosilyl (B107488) (-SiCl3) groups around the central silicon-silicon (Si-Si) bonds. Due to the steric bulk of the -SiCl3 groups, these rotations are expected to be significantly hindered, leading to a complex conformational landscape with multiple local minima separated by substantial energy barriers.

A systematic conformational search could be initiated using molecular mechanics methods with a suitable force field. This would involve systematically rotating each Si-Si bond and calculating the resulting energy to identify low-energy conformations. The geometries of these initial conformers would then be optimized at a higher level of theory, such as DFT with a functional like B3LYP and a suitable basis set (e.g., 6-31G* or larger).

The following table outlines the likely key torsional angles that would define the conformational space of tetrakis(trichlorosilyl)silane.

| Dihedral Angle | Description | Expected Rotational Barrier |

| Cl-Si-Si-Cl | Rotation of the -SiCl3 groups | High, due to steric hindrance |

| Si-Si-Si-Cl | Defines the relative orientation of the -SiCl3 groups | Interdependent with other rotations |

Subsequent frequency calculations would confirm that the optimized geometries are true minima on the PES (i.e., have no imaginary frequencies) and would provide thermodynamic data such as zero-point vibrational energies. The transition states connecting these minima could be located using methods like synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) calculations.

Thermochemical and Kinetic Studies of Decomposition and Formation

The thermal stability of tetrakis(trichlorosilyl)silane is a critical parameter for its application as a precursor in chemical vapor deposition (CVD) and other material synthesis processes. Computational studies can provide valuable insights into the thermochemical and kinetic aspects of its decomposition and formation pathways.

Detailed computational investigations into the specific decomposition and formation kinetics of tetrakis(trichlorosilyl)silane are not widely available in the current scientific literature. However, knowledge from studies on the thermal decomposition of related chlorosilanes, such as trichlorosilane (SiHCl3) and silicon tetrachloride (SiCl4), can provide a basis for understanding the potential pathways for Si(SiCl3)4.

The primary decomposition pathways for tetrakis(trichlorosilyl)silane are expected to involve the cleavage of the Si-Si and Si-Cl bonds. The relative importance of these bond scission events will be temperature-dependent. At lower temperatures, the weaker Si-Si bonds are more likely to break, leading to the formation of silyl radicals.

A potential initial decomposition step is the homolytic cleavage of a Si-Si bond:

Si(SiCl3)4 → ·Si(SiCl3)3 + ·SiCl3

The resulting radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction (if a hydrogen source is present), disproportionation, or further fragmentation.

Another possible decomposition pathway is the elimination of silicon tetrachloride, a thermodynamically stable molecule:

Si(SiCl3)4 → :Si(SiCl3)2 + SiCl4

This reaction would proceed through a transition state involving the migration of a chlorine atom. The feasibility of this and other pathways can be assessed by calculating the activation energies and reaction enthalpies using high-level ab initio or DFT methods.

The following table summarizes hypothetical key elementary reaction steps in the decomposition of tetrakis(trichlorosilyl)silane, for which computational studies could provide valuable kinetic and thermochemical data.

| Reaction | Reaction Type | Expected Products |

| Si(SiCl3)4 → ·Si(SiCl3)3 + ·SiCl3 | Si-Si Bond Homolysis | Silyl Radicals |

| Si(SiCl3)4 → :Si(SiCl3)2 + SiCl4 | Elimination | Silylene and Silicon Tetrachloride |

| Si(SiCl3)4 → Si(SiCl3)3Cl + :SiCl2 | Silylene Elimination | Chlorinated Silane and Dichlorosilylene (B1217353) |

In terms of its formation, one documented route is a cleavage reaction where tetrakis(trichlorosilyl)silane is a reactant for the preparation of tris(trichlorosilyl)silane. Other proposed pathways for the formation of tetrakis(trichlorosilyl)silane include the high-temperature reaction of SiCl4 with elemental silicon, the chlorination of calcium silicide, the photolysis of trichlorosilane, and the disproportionation of hexachlorodisilane (B81481). A comprehensive kinetic and thermochemical analysis of these formation reactions would require detailed computational modeling of the reaction mechanisms.

Applications in Advanced Materials Science and Engineering

Precursor Chemistry for Silicon Deposition Technologies

The primary application of tetrakis(trichlorosilyl)silane in materials science is as a precursor for the synthesis of higher-order silanes, such as isotetrasilane (B597387) and neopentasilane (B600054). These molecules are instrumental in chemical vapor deposition (CVD) and plasma-enhanced chemical vapor deposition (PECVD) processes for depositing high-quality silicon films.

Tetrakis(trichlorosilyl)silane is a foundational material for producing isotetrasilane (SiH(SiH₃)₃), a crucial precursor for the low-temperature CVD of epitaxial silicon films. The synthesis involves the cleavage of a Si-Si bond in tetrakis(trichlorosilyl)silane to form tris(trichlorosilyl)silane, which is then reduced to isotetrasilane. acs.org

Isotetrasilane, derived from tetrakis(trichlorosilyl)silane, enables the deposition of epitaxial silicon films at significantly lower temperatures than traditional precursors like silane (B1218182) or dichlorosilane. acs.org Exploratory studies have demonstrated the successful deposition of both unstrained and strained epitaxial silicon at temperatures in the range of 500–550°C using isotetrasilane. acs.org This lower thermal budget is critical for the fabrication of advanced semiconductor devices where minimizing dopant diffusion is essential. researchgate.net The use of isotetrasilane has been shown to yield high-quality epitaxial silicon films under conditions compatible with semiconductor manufacturing. acs.org

| Parameter | Value | Reference |

|---|---|---|

| Precursor | Isotetrasilane | acs.org |

| Deposition Temperature | 500–550°C | acs.org |

| Working Pressure | 10–100 Torr | acs.org |

| Carrier Gas | Hydrogen | acs.org |

The film growth mechanism for isotetrasilane in CVD is distinct from that of linear silanes. acs.org It is proposed that isotetrasilane decomposes to form bis(trihydridosilyl)silylene ((H₃Si)₂Si:) as a key intermediate through the reductive elimination of silane. researchgate.net This intermediate is believed to be the primary species responsible for the deposition of the silicon film. acs.org This pathway is thought to inhibit undesirable gas-phase reactions that can lead to particle formation, a significant advantage in producing high-quality films. acs.org At temperatures below 550°C and pressures below 40 Torr, gas-phase depletion reactions are suppressed, leading to the formation of smooth epitaxial silicon films. researchgate.net

Isotetrasilane derived from tetrakis(trichlorosilyl)silane has been successfully employed in the CVD of both unstrained and strained epitaxial silicon films. acs.org Strained silicon is crucial for enhancing carrier mobility in advanced transistors. acs.org By co-depositing isotetrasilane with other precursors, such as germane (GeH₄) for compressive strain or a carbon source like methylsilane for tensile strain, the properties of the silicon lattice can be precisely engineered. acs.org The lower deposition temperatures afforded by isotetrasilane are particularly advantageous for incorporating higher concentrations of dopants like germanium and carbon into the silicon matrix. acs.org

Tetrakis(trichlorosilyl)silane is a critical starting material for the synthesis of both isotetrasilane and neopentasilane, which are higher-order silanes of significant interest for semiconductor manufacturing due to their ability to enable low-temperature and high-growth-rate deposition of silicon films. acs.orggoogle.com

The synthesis of isotetrasilane from tetrakis(trichlorosilyl)silane proceeds in a two-step process. First, a cleavage reaction of tetrakis(trichlorosilyl)silane is performed to produce tris(trichlorosilyl)silane (SiH(SiCl₃)₃) in yields of 65-75%. acs.org Subsequently, this stable, non-pyrophoric intermediate is reduced to isotetrasilane. acs.org Diisobutylaluminum hydride is a preferred reducing agent over lithium aluminum hydride to avoid the generation of pyrophoric lower silanes. acs.org

For the synthesis of neopentasilane (Si(SiH₃)₄), a method involving the treatment of a tetrakis(trihalosilyl)silane with diisobutylaluminum hydride has been reported. google.com While the direct synthesis from tetrakis(trichlorosilyl)silane is not extensively detailed in the reviewed literature, this general method provides a viable pathway. Neopentasilane is a valuable precursor for achieving very high growth rates of high-quality epitaxial silicon at temperatures below 700°C. researchgate.net

| Precursor | Typical Deposition Temperature Range (°C) | Key Advantages | Reference |

|---|---|---|---|

| Silane (SiH₄) | > 600 | Well-established process | acs.org |

| Isotetrasilane (SiH(SiH₃)₃) | 500 - 550 | Lower deposition temperature, high-quality films | acs.org |